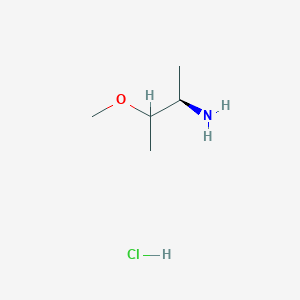
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Vue d'ensemble
Description
“Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” is a chemical compound likely containing a dichlorophenyl group, a hydroxy group, and a propanoate group. It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” were not found, similar compounds often involve reactions such as the Suzuki–Miyaura coupling or the Mitsunobu reaction . These methods are commonly used for creating carbon-carbon bonds in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would be determined by the arrangement and connectivity of its atoms. Computational methods such as Density Functional Theory (DFT) can be used to predict the structure and properties of similar compounds .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure and the conditions under which it is reacted. Similar compounds have been involved in reactions such as the Suzuki–Miyaura coupling and the Mitsunobu reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity. Computational methods can be used to predict these properties for similar compounds .
Applications De Recherche Scientifique
Photopolymerization Catalysts
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate and its derivatives have been explored as potential catalysts or initiators in photopolymerization processes. For example, certain alkoxyamines bearing chromophore groups linked to the aminoxyl function have been proposed as photoiniferters, capable of decomposing under UV irradiation to generate radicals that initiate polymerization. These compounds have shown efficiency comparable to conventional photoinitiators in nitroxide-mediated photopolymerization, contributing to the development of advanced polymer materials with tailored properties (Guillaneuf et al., 2010).
Antibacterial Agents
Derivatives of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate have also been investigated for their antibacterial properties. Synthesized compounds such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones have shown promising results against both gram-negative and gram-positive bacteria, offering a new avenue for the development of antibacterial drugs and treatments (Sheikh et al., 2009).
Corrosion Inhibition
In the field of materials science, certain synthesized esters derived from Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds protect the steel surface by adsorption, presenting a cost-effective and efficient solution for extending the lifespan of metal components in corrosive settings (Arrousse et al., 2021).
Synthetic Organic Chemistry
The unique structural and reactivity features of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate and its analogs have been utilized in synthetic organic chemistry to develop new synthetic pathways and reactions. For instance, the Reformatsky reaction involving methyl α-bromopropionate and aldehydes has been optimized to produce β-hydroxy esters with controlled stereochemistry, showcasing the compound's role in facilitating complex organic transformations (MatsumotoTakashi & FukuiKenji, 1972).
Mécanisme D'action
The mechanism of action of a compound like “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure and the biological system in which it is acting. For example, 3,4-Dichloromethylphenidate, a related compound, acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor .
Safety and Hazards
Orientations Futures
The future directions for research on “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific properties and potential applications. For similar compounds, research directions could include exploring their potential as therapeutic agents, investigating their mechanisms of action, and developing more efficient synthesis methods .
Propriétés
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPJQLPZFIYXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168119 | |
| Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |
CAS RN |
1254365-79-1 | |
| Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254365-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)


![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)




![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)

